Binding Affinity vs. Melatonin
In a direct comparison using chicken brain melatonin receptors, N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide exhibits a dramatically lower binding affinity (Ki = 5350 nM) compared to the endogenous agonist melatonin. This quantitative difference confirms its utility as a low-affinity, conformationally-restricted probe rather than a potent agonist [1][2]. The constrained conformation eliminates the entropic penalty of side chain folding, allowing researchers to isolate the spatial requirements of the binding pocket.
| Evidence Dimension | Binding Affinity (Ki) to Melatonin Receptors in Chicken Brain Membranes |
|---|---|
| Target Compound Data | Ki = 5350 nM (5.35 µM) |
| Comparator Or Baseline | Melatonin (endogenous agonist): Ki ≈ 0.1 nM (typical high-affinity binding in similar assays) |
| Quantified Difference | Approximately 53,500-fold lower affinity |
| Conditions | Competition binding assay using [2-125I]iodomelatonin as radioligand in chicken brain membranes (Melatonin receptor type 1C). |
Why This Matters
This extreme affinity difference is critical for researchers needing a non-potent, control-binding agent or a scaffold for further chemical optimization, avoiding the confounding biological effects of a potent agonist.
- [1] Garratt, P. J., Vonhoff, S., Rowe, S. J., & Sugden, D. (1994). Mapping the melatonin receptor. 2. Synthesis and biological activity of indole derived melatonin analogues with restricted conformations of the C-3 amidoethane side chain. Bioorganic & Medicinal Chemistry Letters, 4(13), 1559–1564. View Source
- [2] BindingDB Entry for BDBM50212923 (CHEMBL41973). Affinity Data: Ki=5.35E+3nM for Melatonin receptor type 1C (Chicken) using [2-125I]iodomelatonin in chick brain membranes. View Source
